molecular formula C12H22FNO3 B1446397 tert-butyl 3-Fluoro-4-(hydroxymethyl)-4-methylpiperidine-1-carboxylate CAS No. 1334412-55-3

tert-butyl 3-Fluoro-4-(hydroxymethyl)-4-methylpiperidine-1-carboxylate

Cat. No.: B1446397
CAS No.: 1334412-55-3
M. Wt: 247.31 g/mol
InChI Key: WPIMHKNZSIWQHH-UHFFFAOYSA-N
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Description

tert-Butyl 3-Fluoro-4-(hydroxymethyl)-4-methylpiperidine-1-carboxylate is a chemical compound with the molecular formula C11H20FNO3. It is a white crystalline solid that is soluble in organic solvents . This compound is primarily used as an intermediate in organic synthesis, particularly in the pharmaceutical industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-Fluoro-4-(hydroxymethyl)-4-methylpiperidine-1-carboxylate typically involves the reaction of 3-fluoro-4-(hydroxymethyl)-4-methylpiperidine with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions . The reaction mixture is then stirred at room temperature for several hours until the reaction is complete. The product is purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using flow microreactor systems. This method allows for the efficient and sustainable introduction of the tert-butoxycarbonyl group into the compound . The flow process is more versatile and sustainable compared to traditional batch processes.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-Fluoro-4-(hydroxymethyl)-4-methylpiperidine-1-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Carboxylic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

tert-Butyl 3-Fluoro-4-(hydroxymethyl)-4-methylpiperidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 3-Fluoro-4-(hydroxymethyl)-4-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and affecting various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 3-Fluoro-4-(hydroxymethyl)piperidine-1-carboxylate
  • tert-Butyl 3-Fluoro-4-(hydroxymethyl)-4-ethylpiperidine-1-carboxylate
  • tert-Butyl 3-Fluoro-4-(hydroxymethyl)-4-phenylpiperidine-1-carboxylate

Uniqueness

tert-Butyl 3-Fluoro-4-(hydroxymethyl)-4-methylpiperidine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom and the tert-butyl group enhances its stability and reactivity, making it a valuable intermediate in various synthetic applications .

Properties

IUPAC Name

tert-butyl 3-fluoro-4-(hydroxymethyl)-4-methylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22FNO3/c1-11(2,3)17-10(16)14-6-5-12(4,8-15)9(13)7-14/h9,15H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPIMHKNZSIWQHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CC1F)C(=O)OC(C)(C)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-butyl 3-Fluoro-4-(hydroxymethyl)-4-methylpiperidine-1-carboxylate
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tert-butyl 3-Fluoro-4-(hydroxymethyl)-4-methylpiperidine-1-carboxylate
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tert-butyl 3-Fluoro-4-(hydroxymethyl)-4-methylpiperidine-1-carboxylate
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tert-butyl 3-Fluoro-4-(hydroxymethyl)-4-methylpiperidine-1-carboxylate
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tert-butyl 3-Fluoro-4-(hydroxymethyl)-4-methylpiperidine-1-carboxylate

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